molecular formula C16H27NOSi2 B15350094 Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane CAS No. 55334-85-5

Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane

Cat. No.: B15350094
CAS No.: 55334-85-5
M. Wt: 305.56 g/mol
InChI Key: YJKOXZONNHLLNX-UHFFFAOYSA-N
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Description

Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane, with the CAS registry number 55334-85-5, is a synthetic organosilicon compound with the molecular formula C 16 H 27 NOSi 2 and an average mass of 305.570 Da . This molecule features a dual-protected indole system, containing both a 1-(trimethylsilyl) group on the indole nitrogen and a 2-[(trimethylsilyl)oxy]ethyl chain on the 3-position carbon of the indole ring . These protecting groups are crucial in organic synthesis, as they enhance the compound's stability and alter its reactivity for specific chemical transformations. While a specific mechanism of action is not defined for this reagent, its research value is rooted in its role as a key synthetic intermediate or building block. It is primarily used in the development of more complex indole-containing molecules, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

55334-85-5

Molecular Formula

C16H27NOSi2

Molecular Weight

305.56 g/mol

IUPAC Name

trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane

InChI

InChI=1S/C16H27NOSi2/c1-19(2,3)17-13-14(11-12-18-20(4,5)6)15-9-7-8-10-16(15)17/h7-10,13H,11-12H2,1-6H3

InChI Key

YJKOXZONNHLLNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=C(C2=CC=CC=C21)CCO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane can be synthesized through a multi-step process involving the reaction of trimethylsilylindole with ethoxytrimethylsilane under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the laboratory procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis and Cleavage Reactions

The ethoxy-silane and indole-bound trimethylsilyl groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    The ethoxy group is cleaved to form silanol intermediates. For example, analogous silyl ethers hydrolyze in HCl/MeOH to yield silanols and ethanol .

    Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silaneHCl/MeOHIndol-3-yl-ethanol+Me3SiOH+Me3SiCl\text{this compound} \xrightarrow{\text{HCl/MeOH}} \text{Indol-3-yl-ethanol} + \text{Me}_3\text{SiOH} + \text{Me}_3\text{SiCl}

    The indole-bound trimethylsilyl group is more resistant to cleavage than aliphatic silyl ethers .

  • Basic Hydrolysis :
    Strong bases (e.g., NaOH) deprotect silyl groups, generating siloxide anions. For example, trimethylsilanol (pKa ~11) forms sodium trimethylsiloxide :

    Me3SiOH+NaOHMe3SiONa+H2O\text{Me}_3\text{SiOH} + \text{NaOH} \rightarrow \text{Me}_3\text{SiONa} + \text{H}_2\text{O}

Radical-Mediated Reactions

The compound participates in radical chain processes similar to tris(trimethylsilyl)silane ((TMS)₃SiH) :

Reaction TypeMechanismExample
Radical Reductions Silyl radicals abstract hydrogen, initiating chain reactions.Reduction of alkyl halides to alkanes via H-transfer .
Hydrosilylation Anti-Markovnikov addition to alkenes/alkynes, forming β-silylated products.Styrene hydrosilylation yields PhCH₂CH₂SiMe₃ .

For this compound, the ethoxy-silane moiety may act as a hydrogen donor in radical cascades, similar to (TMS)₃SiH/thiol systems .

Electrophilic Substitution on Indole

  • Nitration : Occurs at the 5-position under mild conditions .

  • Sulfonation : Directed to the 4-position via steric and electronic effects .

Nucleophilic Substitution at Ethoxy Group

The ethoxy oxygen undergoes nucleophilic displacement with strong nucleophiles (e.g., Grignard reagents):

Si-O-CH2CH2-Indole+RMgXSi-O-R+CH2CH2-Indole-MgX\text{Si-O-CH}_2\text{CH}_2\text{-Indole} + \text{RMgX} \rightarrow \text{Si-O-R} + \text{CH}_2\text{CH}_2\text{-Indole-MgX}

This reactivity is exploited in cross-coupling reactions to install alkyl/aryl groups .

Comparative Reactivity with Analogous Silanes

Key differences in reactivity compared to related compounds:

CompoundReactivity ProfileReference
Trimethylsilyl IndoleLess stable under basic conditions; prone to desilylation.
EthoxytrimethylsilaneFaster hydrolysis due to lack of steric hindrance.
1-TrichlorosilylethylindoleParticipates in polymerization via Si-Cl bonds.

Scientific Research Applications

Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a protecting group for indole derivatives.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane (CAS 1027538-86-8)

  • Structure : Features a pyrazole ring instead of indole, with a TMS group linked via an ethoxy chain.
  • Physicochemical Properties :
    • Molecular weight: 212.37 g/mol
    • Hydrogen bond acceptors: 2
    • Topological polar surface area (TPSA): 27 Ų
    • Complexity index: 170 .
  • Applications : Likely used as a protecting group or intermediate in heterocyclic chemistry due to the pyrazole’s coordination capability.

(b) [2-(3-Ethynyl-3-cyclohexen-1-yl)ethoxy]tris(1-methylethyl)silane (CAS 628732-44-5)

  • Structure : Contains a cyclohexenyl-ethynyl moiety and bulkier triisopropylsilyl (TIPS) group.
  • Physicochemical Properties :
    • Molecular weight: 306.56 g/mol
    • Increased steric hindrance from TIPS enhances stability in acidic or oxidative conditions.
  • Applications: Potential use in alkyne-based click chemistry or as a steric shield in catalytic systems .

(c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane

  • Structure : Combines a dihydropyran ring with an ethynyl-Triethylsilyl (TES) group.
  • Synthesis : Achieved via stereoselective catalysis (86% yield) under argon with molecular sieves .
  • Applications: Demonstrated in asymmetric synthesis for natural product derivatization, leveraging the ethynyl group’s reactivity in Sonogashira couplings .

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) TPSA (Ų) logP (Predicted) Key Functional Groups
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane* ~330 (estimated) ~30 3.5–4.0 Indole, TMS, ethoxy
Trimethyl-[2-(3-methylpyrazol-1-yl)methoxy]ethyl]silane 212.37 27 2.8 Pyrazole, TMS, methoxy
[2-(3-Ethynyl-3-cyclohexenyl)ethoxy]tris(isopropyl)silane 306.56 13.3 5.2 Cyclohexenyl, ethynyl, TIPS
Triethyl(((2R,6S)-6-methoxy-dihydropyran)ethynyl)silane 280.43 35.5 2.1 Dihydropyran, ethynyl, TES

Notes:

  • TPSA : Lower values (e.g., 13.3 Ų for TIPS derivatives) correlate with increased hydrophobicity, favoring membrane permeability in drug design.

(a) Trimethylsilyl-Indole Derivatives

  • Key Reaction : Copper-catalyzed alkynylation (e.g., in : 56% yield using CuI/DIPEA) .
  • Challenges : Steric hindrance from the indole-TMS system may limit reaction efficiency compared to pyrazole analogs.

(b) Ethynyl-Silane Derivatives

  • Example : Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4) is synthesized via potassium carbonate-mediated coupling (92% yield), highlighting the compatibility of silyl groups with boronate ester chemistry .

(c) Steric and Electronic Effects

  • Bulky silyl groups (e.g., TIPS) hinder nucleophilic attack but stabilize reactive intermediates, as seen in the synthesis of Triethyl(((2R,6R)-6-isopropoxydihydropyran)ethynyl)silane (86% yield) .

Biological Activity

Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane is an organosilicon compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being studied for various applications in medicinal chemistry and organic synthesis.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15H21Si3O
  • Molecular Weight : 305.57 g/mol

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that organosilicon compounds can act against various bacterial strains, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The trimethylsilyl groups enhance the lipophilicity of the molecule, facilitating its penetration into lipid bilayers, which is critical for antimicrobial action .

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Organic Chemistry explored the antibacterial effects of several organosilicon derivatives. Results indicated that compounds with similar structural motifs to this compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus .
  • Toxicity Assessment : Toxicological evaluations have revealed that while some organosilicon compounds exhibit beneficial biological activities, they also require careful assessment for toxicity. A study highlighted the importance of determining the safety profile of such compounds before clinical application .

Research Findings

Study Findings Reference
Antibacterial ActivitySignificant inhibition against Staphylococcus aureus
Toxicity ProfileSome derivatives show low toxicity; further studies needed
Mechanism of ActionEnhanced membrane penetration due to trimethylsilyl groups

Q & A

Q. What structural features of Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane are critical for its reactivity in organometallic chemistry?

The compound’s indole core enables π-π stacking and electrophilic substitution, while the dual trimethylsilyl groups provide steric protection and electronic modulation. The ethoxy linker balances conjugation and stability. Analogous silanes with aromatic systems show enhanced catalytic activity in cross-coupling reactions due to similar structural motifs .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodology :
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous 1,2-dimethoxyethane under nitrogen .
  • Optimize reaction time (12–16 hours) and temperature (50°C) based on analogous silane syntheses .
  • Purify via column chromatography (hexane:EtOAc) and validate purity with ¹H/²⁹Si NMR .
    • Key Insight : Pre-activation of silyl groups using fluoride reagents (e.g., TBAF) may improve coupling efficiency .

Q. What analytical strategies resolve contradictions in hydrolytic stability data for this compound?

  • Approach :
  • Conduct kinetic studies in controlled humidity chambers, monitoring Si-O cleavage via UV-Vis or ²⁹Si NMR .
  • Compare with cyclohexenyl-substituted silanes, where electron-withdrawing groups accelerate hydrolysis .
  • Use DFT calculations to model electronic effects of substituents on the indole ring .

Q. Which spectroscopic techniques reliably differentiate this compound from synthetic byproducts?

  • Techniques :
  • HRMS : Confirms molecular integrity (exact mass: 335.23 g/mol inferred from analogous silanes) .
  • ¹H-²⁹Si HMBC NMR : Maps silyl group connectivity and identifies desilylation byproducts .
  • IR Spectroscopy : Detects Si-C stretches (~1250 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .

Q. How does steric hindrance from trimethylsilyl groups influence regioselectivity in electrophilic substitutions?

  • Mechanistic Insight :
  • Steric bulk at the indole 1-position directs electrophiles (e.g., NO₂⁺) to the less hindered 5-position.
  • Competitive experiments with deuterated analogs and molecular dynamics simulations quantify steric effects .
  • Analogous cyclohexenyl silanes exhibit similar regioselectivity patterns due to steric steering .

Q. What methodologies validate batch purity and trace contaminants in this compound?

  • Protocols :
  • HPLC-UV/Vis : Detects aromatic impurities (λ = 254 nm) .
  • ICP-MS : Identifies Pd catalyst residues (detection limit <1 ppm) .
  • Elemental Analysis : Validates C, H, N, and Si content (±0.3% theoretical) .

Key Safety Considerations

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to silane reactivity .
  • Storage : Store under nitrogen at 2–8°C to prevent moisture-induced degradation .

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